(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
This compound is a chalcone derivative featuring a thiazolidin-3-yl moiety substituted with a 2-fluorophenyl group and a thiophen-2-yl ring connected via an α,β-unsaturated ketone backbone. Its structure combines heterocyclic and aromatic systems, which are commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
(E)-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS2/c17-14-6-2-1-5-13(14)16-18(9-11-21-16)15(19)8-7-12-4-3-10-20-12/h1-8,10,16H,9,11H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPOAUUPQQSGN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C=CC2=CC=CS2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(N1C(=O)/C=C/C2=CC=CS2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a primary amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed by an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Introduction to (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
This compound is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis of Thiazolidinones
The synthesis of thiazolidinones typically involves the condensation of various reactants under specific conditions. For instance, compounds can be synthesized through the reaction of thiazolidinediones with aldehydes or ketones, often facilitated by acid catalysts. The synthesis of this compound likely follows similar pathways, leveraging the reactivity of the thiazolidinone structure.
General Synthetic Pathway
- Formation of Thiazolidinedione : A thiazolidinedione is synthesized from appropriate thioketones and carbonyl compounds.
- Condensation Reaction : The thiazolidinedione undergoes a Knoevenagel condensation with an aldehyde or another carbonyl compound.
- Final Product Isolation : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against various bacterial strains and fungi. For example, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiazolidinones are also being explored for their anticancer potential. Studies have demonstrated that certain thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The structural features of this compound may contribute to its effectiveness in this regard.
Anti-inflammatory Effects
Research has indicated that thiazolidinone compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production . This makes them potential candidates for treating inflammatory diseases.
Antioxidant Activity
Some studies have reported that thiazolidinone derivatives possess antioxidant properties, which can protect cells from oxidative stress and may contribute to their overall therapeutic effects .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazolidinone derivatives, including those similar to this compound, revealed that these compounds exhibited potent antimicrobial activity against a range of pathogens, outperforming standard antibiotics in some cases .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (E)-1-(...) | C. albicans | 8 µg/mL |
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of thiazolidinones found that certain derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways . The study highlighted the potential of these compounds as lead candidates for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF7 | 10 |
| Compound Y | MDA-MB-231 | 15 |
| (E)-1-(...) | T47D | 12 |
Mechanism of Action
The mechanism of action of (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The fluorophenyl and thiophene groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s unique combination of a thiazolidin-3-yl ring and 2-fluorophenyl group distinguishes it from other chalcone derivatives. Key structural analogs include:
Physicochemical Properties
- Elemental Analysis : Comparable chalcones (e.g., C22H16N2O2S) show close agreement between calculated and found values (e.g., C: 70.95% vs. 70.90%), indicating high purity .
- Crystallography : Thiophene-substituted chalcones often form planar, π-stacked crystal structures, which could influence solubility and stability. The fluorine atom may introduce dipolar interactions, altering packing efficiency .
Key Research Findings
- Structure-Activity Relationship (SAR) :
- Synergistic Effects : The combination of thiazolidine and fluorophenyl groups may potentiate activity against drug-resistant pathogens, though direct comparative studies are needed.
Biological Activity
The compound (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a thiazolidinedione derivative that has garnered attention due to its diverse biological activities. Thiazolidinediones are known for their roles in various pharmacological processes, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the synthesis, characterization, and biological activities of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of thiazolidinedione derivatives typically involves the reaction of thiazolidine with various electrophiles. For the compound , the synthesis involves:
- Formation of Thiazolidine : The initial step includes the reaction of 2-fluorophenyl isothiocyanate with appropriate amines to yield thiazolidine derivatives.
- Alkene Formation : The thiazolidine is then subjected to a Michael addition with thiophenes to introduce the prop-2-en-1-one moiety.
The characterization of the compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
Antimicrobial Activity
Research indicates that thiazolidinedione derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| (E)-1 | 15 | 50 |
| (E)-2 | 20 | 25 |
| Control | 25 | 10 |
Anticancer Activity
Thiazolidinediones have also been investigated for their anticancer properties. Studies show that compounds containing the thiazolidine ring can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting proliferation . The mechanism often involves the activation of specific pathways related to cell death.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with a thiazolidinedione derivative resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
The biological activity of thiazolidinediones may be attributed to their ability to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Additionally, these compounds can inhibit inflammatory pathways, contributing to their therapeutic effects in conditions like diabetes and obesity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
